3-Methanehydrazonoylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methanehydrazonoylphenol is an organic compound that belongs to the class of hydrazones and phenols It is characterized by the presence of a hydrazone group (-NHN=CH-) attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methanehydrazonoylphenol typically involves the reaction of appropriate hydrazides with aldehydes or ketones. One common method is the condensation reaction between a hydrazide and an aldehyde in the presence of an acid catalyst. The reaction can be carried out in various solvents, such as ethanol or methanol, under reflux conditions to yield the desired hydrazone .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, mechanochemical approaches, which involve grinding the reactants together in the absence of solvents, have been explored for their efficiency and environmental benefits .
Chemical Reactions Analysis
Types of Reactions: 3-Methanehydrazonoylphenol undergoes various chemical reactions, including:
Reduction: The hydrazone group can be reduced to form corresponding amines.
Substitution: The phenol ring can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium nitrosodisulfonate (Fremy’s salt) is commonly used for the oxidation of phenols to quinones.
Reduction: Sodium borohydride (NaBH4) and stannous chloride (SnCl2) are typical reducing agents for hydrazones.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) for Friedel-Crafts reactions.
Major Products:
Oxidation: Quinones
Reduction: Amines
Substitution: Halogenated, nitrated, or sulfonated phenols
Scientific Research Applications
3-Methanehydrazonoylphenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Industry: It is used in the production of polymers and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of 3-Methanehydrazonoylphenol involves its interaction with biological targets through its hydrazone and phenol groups. The hydrazone group can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. The phenol group can undergo redox reactions, contributing to its antioxidant properties . These interactions can disrupt cellular processes, leading to antimicrobial and anticancer effects .
Comparison with Similar Compounds
Phenol: A simpler compound with similar antioxidant properties but lacks the hydrazone group.
Hydrazones: Compounds with similar hydrazone groups but different aromatic rings.
Quinones: Oxidized derivatives of phenols with distinct redox properties.
Uniqueness: 3-Methanehydrazonoylphenol is unique due to the combination of its hydrazone and phenol groups, which confer both redox activity and the ability to form metal complexes. This dual functionality makes it a versatile compound for various applications in chemistry and biology .
Properties
IUPAC Name |
3-[(E)-hydrazinylidenemethyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c8-9-5-6-2-1-3-7(10)4-6/h1-5,10H,8H2/b9-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYUATCMAQLIAIL-WEVVVXLNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)/C=N/N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.